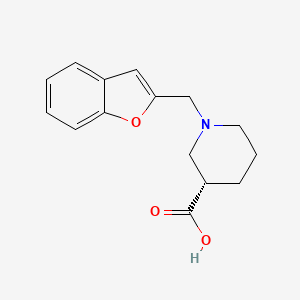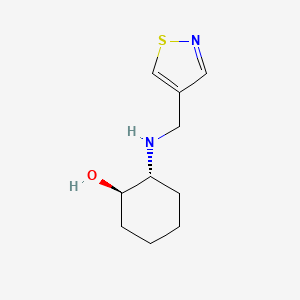![molecular formula C19H20N2O4 B7344204 3-[[[(2S,3R)-2-phenyloxolan-3-yl]carbamoylamino]methyl]benzoic acid](/img/structure/B7344204.png)
3-[[[(2S,3R)-2-phenyloxolan-3-yl]carbamoylamino]methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[[(2S,3R)-2-phenyloxolan-3-yl]carbamoylamino]methyl]benzoic acid, also known as POCMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. POCMA is a synthetic derivative of benzoic acid and has a unique molecular structure that makes it an interesting molecule for researchers to study.
Wirkmechanismus
The mechanism of action of 3-[[[(2S,3R)-2-phenyloxolan-3-yl]carbamoylamino]methyl]benzoic acid involves the selective binding of the molecule to specific receptors or proteins on the surface of cells or tissues. This binding triggers a series of biochemical and physiological responses that can lead to therapeutic or diagnostic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been used in imaging studies to detect specific cells or tissues in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[[[(2S,3R)-2-phenyloxolan-3-yl]carbamoylamino]methyl]benzoic acid is its ability to selectively target specific cells or tissues, making it a valuable tool for researchers studying cellular processes or disease states. However, the synthesis of this compound is complex and requires specialized equipment, making it difficult to produce in large quantities. Additionally, the cost of this compound can be prohibitive for some research groups.
Zukünftige Richtungen
There are several potential future directions for research involving 3-[[[(2S,3R)-2-phenyloxolan-3-yl]carbamoylamino]methyl]benzoic acid. One area of focus is the development of new drug delivery systems that utilize this compound as a targeting agent. Another area of research is the use of this compound in imaging studies to detect specific cells or tissues in vivo. Additionally, researchers are exploring the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Conclusion:
In conclusion, this compound is a unique chemical compound with potential applications in various fields, including drug delivery, imaging, and diagnostics. Its selective targeting abilities and range of biochemical and physiological effects make it a promising candidate for further research and development.
Synthesemethoden
The synthesis of 3-[[[(2S,3R)-2-phenyloxolan-3-yl]carbamoylamino]methyl]benzoic acid involves a multi-step process that starts with the reaction of 2-phenyloxirane with N,N-dimethylformamide dimethyl acetal to form the oxolane intermediate. The oxolane intermediate is then reacted with 4-[(tert-butoxycarbonyl)amino]benzoic acid to form the this compound compound.
Wissenschaftliche Forschungsanwendungen
3-[[[(2S,3R)-2-phenyloxolan-3-yl]carbamoylamino]methyl]benzoic acid has been extensively studied for its potential applications in various fields, including drug delivery, imaging, and diagnostics. Its unique molecular structure allows it to selectively target specific cells or tissues, making it a promising candidate for targeted drug delivery.
Eigenschaften
IUPAC Name |
3-[[[(2S,3R)-2-phenyloxolan-3-yl]carbamoylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c22-18(23)15-8-4-5-13(11-15)12-20-19(24)21-16-9-10-25-17(16)14-6-2-1-3-7-14/h1-8,11,16-17H,9-10,12H2,(H,22,23)(H2,20,21,24)/t16-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJZAWGJPGEPCR-SJORKVTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1NC(=O)NCC2=CC(=CC=C2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1NC(=O)NCC2=CC(=CC=C2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3aR,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-2-(3-methoxyphenyl)acetic acid](/img/structure/B7344125.png)
![2-[(3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidin-1-yl]-2-(3-methoxyphenyl)acetic acid](/img/structure/B7344133.png)
![4-[(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]-6-phenylpyrimidine](/img/structure/B7344137.png)
![4-[(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]-1,8-naphthyridine](/img/structure/B7344144.png)
![4-tert-butyl-2-chloro-6-[(2S,4R)-4-methoxy-2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7344153.png)


![5-chloro-6-[(2S)-2-methyl-1,1-dioxo-1,4-thiazinan-4-yl]pyridine-3-carboxylic acid](/img/structure/B7344182.png)
![(3S)-1-[[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]carbamoyl]piperidine-3-carboxylic acid](/img/structure/B7344193.png)

![2-[ethyl-[1-[[(1R,2R)-2-phenylcyclopentyl]carbamoyl]piperidin-4-yl]amino]acetic acid](/img/structure/B7344217.png)
![(3S)-1-[[4-(butanoylamino)phenyl]methylcarbamoyl]piperidine-3-carboxylic acid](/img/structure/B7344223.png)
![3-[[[(3R,5S)-4-(2-hydroxyethyl)-3,5-dimethylpiperazine-1-carbonyl]amino]methyl]benzoic acid](/img/structure/B7344224.png)
